N-tert-butyl-1-(2-sulfophenyl)methanimine oxide N-tert-butyl-1-(2-sulfophenyl)methanimine oxide
Brand Name: Vulcanchem
CAS No.: 113443-50-8
VCID: VC20802519
InChI: InChI=1S/C11H15NO4S/c1-11(2,3)12(13)8-9-6-4-5-7-10(9)17(14,15)16/h4-8H,1-3H3,(H,14,15,16)/b12-8-
SMILES: CC(C)(C)[N+](=CC1=CC=CC=C1S(=O)(=O)O)[O-]
Molecular Formula: C11H15NO4S
Molecular Weight: 257.31 g/mol

N-tert-butyl-1-(2-sulfophenyl)methanimine oxide

CAS No.: 113443-50-8

Cat. No.: VC20802519

Molecular Formula: C11H15NO4S

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-1-(2-sulfophenyl)methanimine oxide - 113443-50-8

Specification

CAS No. 113443-50-8
Molecular Formula C11H15NO4S
Molecular Weight 257.31 g/mol
IUPAC Name N-tert-butyl-1-(2-sulfophenyl)methanimine oxide
Standard InChI InChI=1S/C11H15NO4S/c1-11(2,3)12(13)8-9-6-4-5-7-10(9)17(14,15)16/h4-8H,1-3H3,(H,14,15,16)/b12-8-
Standard InChI Key UEDWDOQXHOTTRB-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)/[N+](=C/C1=CC=CC=C1S(=O)(=O)O)/[O-]
SMILES CC(C)(C)[N+](=CC1=CC=CC=C1S(=O)(=O)O)[O-]
Canonical SMILES CC(C)(C)[N+](=CC1=CC=CC=C1S(=O)(=O)O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator